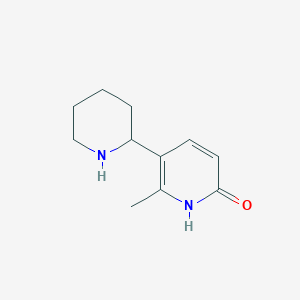
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, as well as an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-fluorobenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetylation: The brominated intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The acetylated product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromo-6-chlorobenzofuran-3-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromo-6-methylbenzofuran-3-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
2-(2-Bromo-6-nitrobenzofuran-3-yl)acetic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H6BrFO3 |
|---|---|
Molekulargewicht |
273.05 g/mol |
IUPAC-Name |
2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6BrFO3/c11-10-7(4-9(13)14)6-2-1-5(12)3-8(6)15-10/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
DUWGKXRMHFTMOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)OC(=C2CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


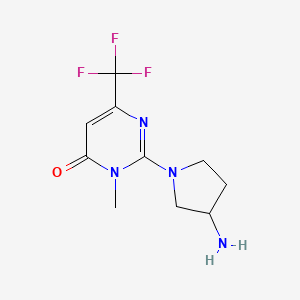
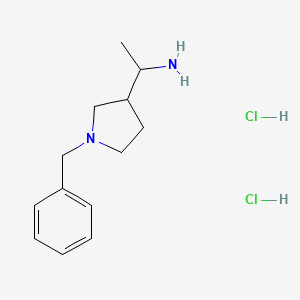



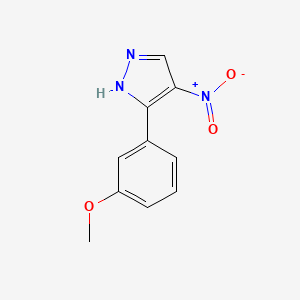
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
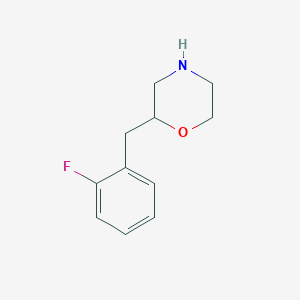
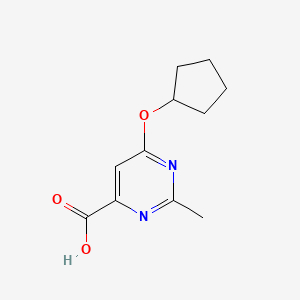
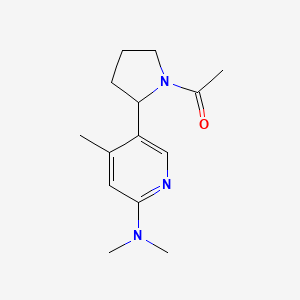
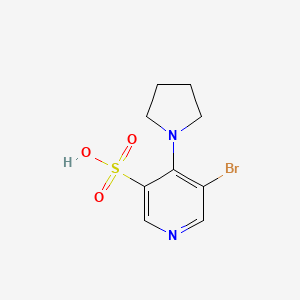
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
